
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, a thioether linkage, and a cyano-cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation reactions.
Thioether Formation: The pyridine intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with a cyano-cyclopropyl acetamide derivative under suitable conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides/Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug Development: Exploration of its pharmacological properties for the treatment of diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetamide: Lacks the cyano-cyclopropyl moiety.
N-(1-cyano-1-cyclopropylethyl)acetamide: Lacks the pyridine-thioether structure.
Uniqueness
The unique combination of the pyridine-thioether structure with the cyano-cyclopropyl moiety in 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13ClF3N3OS |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide |
InChI |
InChI=1S/C14H13ClF3N3OS/c1-13(7-19,8-2-3-8)21-11(22)6-23-12-10(15)4-9(5-20-12)14(16,17)18/h4-5,8H,2-3,6H2,1H3,(H,21,22) |
InChI Key |
RNJIKHZYFMHSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355034.png)
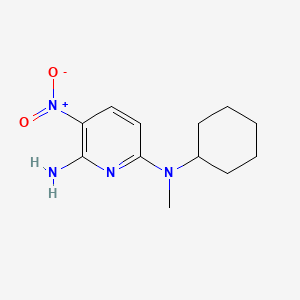
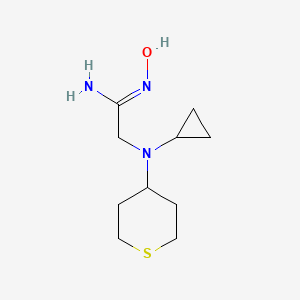
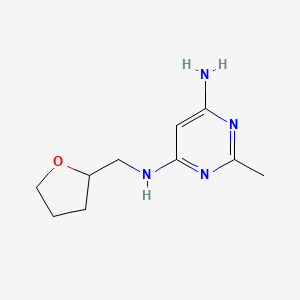
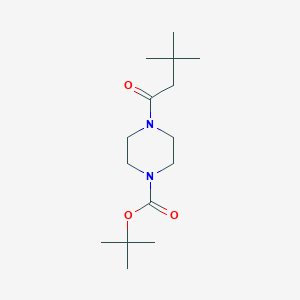
![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
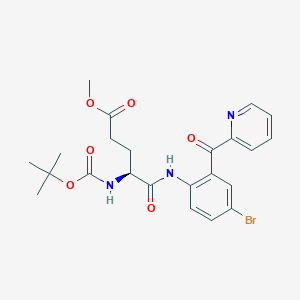
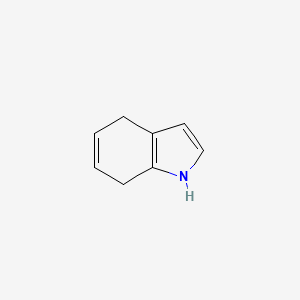
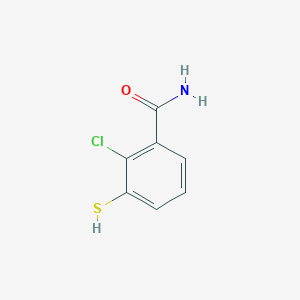
![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)
![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
